molecular formula C21H14ClFN2OS B4082986 3-(4-chlorophenyl)-2-[(2-fluorobenzyl)thio]-4(3H)-quinazolinone CAS No. 477328-97-5

3-(4-chlorophenyl)-2-[(2-fluorobenzyl)thio]-4(3H)-quinazolinone

Cat. No. B4082986
CAS RN: 477328-97-5
M. Wt: 396.9 g/mol
InChI Key: APQSPTOSYSAPQR-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-2-[(2-fluorobenzyl)thio]-4(3H)-quinazolinone is a synthetic compound that belongs to the class of quinazolinone derivatives. This compound has been extensively studied in the field of medicinal chemistry due to its potential as a therapeutic agent. In

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-2-[(2-fluorobenzyl)thio]-4(3H)-quinazolinone is not fully understood. However, several studies have suggested that this compound exerts its anticancer activity through the inhibition of cell proliferation and induction of apoptosis. It has also been shown to inhibit the activity of certain enzymes involved in tumor growth and metastasis.
Biochemical and Physiological Effects:
Several studies have shown that this compound exhibits potent biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the activity of certain enzymes involved in tumor growth and metastasis. Additionally, this compound has been shown to have antifungal, anti-inflammatory, and antitumor properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(4-chlorophenyl)-2-[(2-fluorobenzyl)thio]-4(3H)-quinazolinone in lab experiments is its potent anticancer activity. This compound has been shown to be effective against a variety of cancer cell lines, making it a promising candidate for further research. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.

Future Directions

There are several future directions for the research and development of 3-(4-chlorophenyl)-2-[(2-fluorobenzyl)thio]-4(3H)-quinazolinone. One potential direction is to study the mechanism of action of this compound in more detail to better understand its anticancer activity. Another direction is to explore the potential of this compound as a therapeutic agent for other diseases, such as fungal infections and inflammatory disorders. Additionally, further studies are needed to determine the optimal dosage and potential side effects of this compound in humans.

Scientific Research Applications

3-(4-chlorophenyl)-2-[(2-fluorobenzyl)thio]-4(3H)-quinazolinone has been extensively studied in the field of medicinal chemistry due to its potential as a therapeutic agent. Several studies have shown that this compound exhibits potent anticancer activity against a variety of cancer cell lines. It has also been shown to have antifungal, anti-inflammatory, and antitumor properties.

properties

IUPAC Name

3-(4-chlorophenyl)-2-[(2-fluorophenyl)methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClFN2OS/c22-15-9-11-16(12-10-15)25-20(26)17-6-2-4-8-19(17)24-21(25)27-13-14-5-1-3-7-18(14)23/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APQSPTOSYSAPQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201152191
Record name 3-(4-Chlorophenyl)-2-[[(2-fluorophenyl)methyl]thio]-4(3H)-quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201152191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

477328-97-5
Record name 3-(4-Chlorophenyl)-2-[[(2-fluorophenyl)methyl]thio]-4(3H)-quinazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477328-97-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Chlorophenyl)-2-[[(2-fluorophenyl)methyl]thio]-4(3H)-quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201152191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-CHLOROPHENYL)-2-((2-FLUOROBENZYL)THIO)-4(3H)-QUINAZOLINONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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